molecular formula C22H14BrN3O5 B3917993 (4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione

(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B3917993
M. Wt: 480.3 g/mol
InChI Key: ZNOLICLNGBVYTO-ZZEZOPTASA-N
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Description

(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, featuring a pyrrolidine-2,3-dione core substituted with bromopyridinyl, hydroxyphenylmethylidene, and nitrophenyl groups, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine-2,3-dione core, followed by the introduction of the bromopyridinyl, hydroxyphenylmethylidene, and nitrophenyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, potentially serving as a probe or inhibitor in biochemical studies. Its ability to undergo specific reactions can be leveraged to study enzyme mechanisms and cellular processes.

Medicine

In medicine, the compound’s structural features suggest potential pharmacological activities. Research may focus on its efficacy as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to alterations in cellular pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione stands out due to its multi-functionalized structure, which allows for a broader range of chemical reactions and applications. Its combination of bromopyridinyl, hydroxyphenylmethylidene, and nitrophenyl groups provides unique reactivity and potential for diverse scientific research applications.

Properties

IUPAC Name

(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-14-10-11-17(24-12-14)25-19(15-8-4-5-9-16(15)26(30)31)18(21(28)22(25)29)20(27)13-6-2-1-3-7-13/h1-12,19,27H/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLICLNGBVYTO-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=C(C=C3)Br)C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=C(C=C3)Br)C4=CC=CC=C4[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 4
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 5
Reactant of Route 5
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione

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